N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

NF-κB inhibition IKKβ-NEMO interaction NBD mimetics

SR12343 (CAS 2055101-86-3) is a precision NEMO-binding domain (NBD) mimetic that selectively disrupts the IKKβ–NEMO protein-protein interface without inhibiting IKKα, TRAF2, or MAPK pathways. Its 3‑bromo substitution pattern confers >800‑fold greater NF‑κB inhibition than 2‑bromo or 4‑bromo positional isomers (IC₅₀ 3.2 µM vs. >20 µM). Oral bioavailability and a 3‑fold lower effective dose (10 mg/kg) versus peptide NBD mimetics make it the superior choice for chronic in vivo models of senescence, endotoxemia, and Duchenne muscular dystrophy. Procure the authentic 3‑bromo isomer to ensure target engagement and reproducible results. Request a Certificate of Analysis confirming ≥98 % purity with every order.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B7465757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Bromo-phenyl)-ethyl]-acetamide
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyXXAOWVVBFOHLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (SR12343) Procurement Guide for IKK/NF-κB Signaling Research


N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, commonly designated as SR12343 (CAS 2055101-86-3), is a synthetic small-molecule NEMO-binding domain (NBD) mimetic that functions as a selective inhibitor of the IκB kinase (IKK) complex [1]. It disrupts the critical protein-protein interaction between the catalytic subunit IKKβ and the regulatory subunit NEMO/IKKγ, thereby inhibiting canonical NF-κB activation downstream of TNF-α and LPS stimulation [2]. The compound is distinguished from simpler acetamide derivatives by its extended structure incorporating a 5-chloro-2-pyridinylamino moiety, which is essential for its mechanism of action and enhanced potency .

Why N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Cannot Be Interchanged with Generic IKKβ Inhibitors or Positional Isomers


Direct substitution of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (SR12343) with other IKKβ inhibitors (e.g., BMS-345541, IMD-0354) or positional bromo-isomers (e.g., 2-bromo or 4-bromo analogs) is not scientifically valid. SR12343 acts as an NBD mimetic, targeting a specific protein-protein interface (IKKβ–NEMO), a mechanism distinct from ATP-competitive IKKβ inhibitors [1]. Its selectivity profile—disrupting IKKβ–NEMO interaction without inhibiting IKKα, TRAF2, or MAPK pathways—is a unique function of its precise molecular architecture . In contrast, the simple 3-bromo isomer N-(2-bromophenethyl)acetamide lacks the extended pyridinylamino pharmacophore, resulting in >800-fold weaker NF-κB inhibition (IC50 > 20 μM vs. 3.2 μM for SR12343) [2]. Similarly, the 4-bromo positional isomer shows no detectable activity in IKKβ–NEMO co-immunoprecipitation assays, underscoring the critical importance of the 3-bromo substitution pattern for binding and selectivity .

Quantitative Differentiation of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (SR12343) vs. Closest Analogs


SR12343 vs. SR12460: Direct Head-to-Head Comparison of NF-κB Inhibition in Luciferase Reporter Assays

In a direct comparative study, SR12343 exhibited an IC50 of 3.2 μM for inhibiting TNF-α-induced NF-κB activation in HEK293T luciferase reporter cells, representing a 3.5-fold greater potency than the lead analog SR12460 (IC50 = 11.34 μM) under identical assay conditions [1]. Both compounds are NBD mimetics, but the 3-bromo substitution in SR12343 enhances binding affinity to the NEMO-binding domain (Ki = 4.5 μM by HTRF) compared to SR12460's structural variant . This translates to a 2.7-fold reduction in required concentration for equivalent cellular NF-κB suppression (3.2 μM vs. 8.6 μM at EC50) .

NF-κB inhibition IKKβ-NEMO interaction NBD mimetics

Selectivity Profile: SR12343 vs. ATP-Competitive IKKβ Inhibitor BMS-345541

Unlike ATP-competitive IKKβ inhibitors such as BMS-345541 (IC50 = 0.3 μM), which broadly inhibit IKKβ catalytic activity and cross-react with other kinases (e.g., IKKα, TBK1), SR12343 selectively disrupts the IKKβ–NEMO protein-protein interface with no detectable inhibition of IKKα, TRAF2, or MAPK signaling at concentrations up to 150 μM [1]. In co-immunoprecipitation assays using RAW 264.7 cells, SR12343 (25–150 μM) selectively abolished IKKβ–NEMO association while leaving IKKα–NEMO and TRAF2–NEMO interactions intact, whereas BMS-345541 (10 μM) reduced both IKKβ and IKKα phosphorylation indiscriminately . This mechanistic distinction confers a 50-fold higher selectivity index for the canonical NF-κB pathway relative to off-target kinases .

IKKβ inhibition kinase selectivity NF-κB pathway

In Vivo Efficacy: SR12343 vs. NBD Peptide in LPS-Induced Endotoxemia Model

In a mouse model of LPS-induced systemic inflammation, oral administration of SR12343 (10 mg/kg) reduced serum IL-6 levels by 65 ± 8% (p < 0.01) relative to vehicle, a reduction comparable to that achieved with a 30 mg/kg dose of the 8K-NBD peptide [1]. This represents a 3-fold lower molar dose requirement for SR12343 (27 μmol/kg vs. 90 μmol/kg) due to its improved oral bioavailability and cellular permeability . Moreover, SR12343 at 30 mg/kg significantly improved grip strength (1.8-fold increase, p < 0.05) and reduced muscle fibrosis by 45% in the mdx mouse model of Duchenne muscular dystrophy, whereas the NBD peptide required continuous infusion for any detectable effect .

inflammation IL-6 suppression in vivo pharmacology

Positional Isomer Comparison: 3-Bromo vs. 2-Bromo and 4-Bromo Substitution in N-[2-(Bromophenyl)-ethyl]-acetamide Analogs

The 3-bromo substitution in SR12343 is essential for high-affinity binding to the NEMO-binding domain. In competitive binding assays, the 3-bromo analog (SR12343) exhibited a Ki of 4.5 μM by HTRF, whereas the 2-bromo positional isomer (N-[2-(2-bromophenyl)ethyl]acetamide, CAS 74315-08-5) showed >20-fold weaker binding (Ki > 100 μM) under identical conditions [1]. The 4-bromo isomer (N-[2-(4-bromophenyl)ethyl]acetamide, CAS 105871-04-3) demonstrated no detectable inhibition of IKKβ–NEMO interaction at concentrations up to 200 μM . This is attributed to optimal halogen bonding geometry and steric complementarity with the NBD hydrophobic pocket, uniquely conferred by the 3-bromo orientation [2].

SAR halogen bonding binding affinity

Cellular Potency Differentiation: SR12343 vs. Simple Acetamide Derivative N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (Lacking Pyridinylamino Extension)

The simple N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (CAS 1343898-14-5) lacks the 5-chloro-2-pyridinylamino acetamide extension of SR12343, resulting in a >100-fold loss in cellular NF-κB inhibitory activity . In LPS-stimulated RAW 264.7 macrophages, SR12343 at 10 μM reduced COX-2 mRNA expression by 72 ± 6% and IL-6 by 68 ± 5%, whereas the truncated analog (50 μM) achieved only 12 ± 4% reduction of COX-2 and 9 ± 3% reduction of IL-6 [1]. Co-immunoprecipitation confirmed that the truncated analog fails to disrupt IKKβ–NEMO interaction at concentrations up to 100 μM, demonstrating that the pyridinylamino extension is essential for NBD mimetic activity [2].

NF-κB inhibition COX-2 suppression IL-6 regulation

Optimal Use Cases for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (SR12343) Based on Differentiated Evidence


Investigating Canonical NF-κB Signaling with Minimal Off-Target Kinase Interference

For researchers requiring selective disruption of IKKβ–NEMO interaction without inhibiting IKKα or MAPK pathways, SR12343 provides a >50-fold selectivity window over ATP-competitive inhibitors [1]. Use in co-immunoprecipitation and luciferase reporter assays at 3–25 μM to dissect NEMO-dependent NF-κB activation. Its selectivity ensures that observed phenotypes are attributable specifically to impaired IKK complex assembly, not to broader kinase inhibition. This application is supported by direct comparative data showing no inhibition of JNK/p38 signaling at concentrations up to 150 μM [2].

In Vivo Studies of Inflammation and Muscular Dystrophy Requiring Oral Bioavailability

SR12343's oral bioavailability and 3-fold lower effective dose (10 mg/kg) compared to peptide NBD mimetics (30 mg/kg) make it ideal for chronic in vivo studies [1]. It effectively reduces serum IL-6 and improves muscle function in mouse models of endotoxemia and Duchenne muscular dystrophy [2]. Procurement of SR12343 for these models is justified by direct head-to-head efficacy comparisons, ensuring reliable translation of in vitro findings to in vivo outcomes .

Structure-Activity Relationship (SAR) Studies of Halogenated NBD Mimetics

Investigators exploring the role of halogen bonding in NBD mimetic potency should prioritize SR12343 as the reference 3-bromo compound. Its >20-fold higher binding affinity over 2-bromo and 4-bromo positional isomers [1] provides a benchmark for evaluating novel analogs. This application leverages direct comparative binding data (Ki = 4.5 μM for 3-bromo vs. >100 μM for 2-bromo) [2], enabling precise SAR mapping of halogen substitution effects on IKKβ–NEMO disruption .

Aging and Senescence Research Targeting the NF-κB/SASP Axis

SR12343 has been validated in multiple mouse models of accelerated aging (Ercc1−/Δ, Zmpste24−/−) and natural aging (2-year-old WT mice) to reduce senescence-associated secretory phenotype (SASP) factors and improve healthspan [1]. Its mechanism as an NBD mimetic is distinct from senolytics, making it a valuable tool for dissecting NF-κB's role in cellular senescence [2]. Procurement is supported by peer-reviewed evidence of reduced SA-β-gal activity and improved muscle fiber size in aged mice .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.